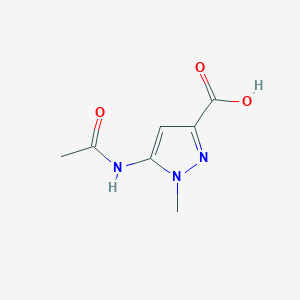

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

5-acetamido-1-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)9-10(6)2/h3H,1-2H3,(H,8,11)(H,12,13) |

InChI Key |

XESHSTSAEAOALM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of 1-methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.

Acetylation: The 1-methyl-1H-pyrazole is then acetylated using acetic anhydride to introduce the acetamido group.

Carboxylation: Finally, the acetylated product is reacted with a chlorinated carboxylic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The acetamido group (-NHCOCH₃) and carboxylic acid (-COOH) moieties participate in nucleophilic substitution and condensation reactions.

Reaction with Amines

The carboxylic acid group reacts with primary or secondary amines to form amides. For example:

This mirrors methodologies used for synthesizing pyrazole-4-carboxylic acid amides with antifungal activity .

Typical Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| EDC, HOBt | DCM/DMF | 0–25°C | 65–85% | |

| Thionyl chloride | Toluene | Reflux | 70–78% |

Hydrolysis of Acetamido Group

The acetamido group undergoes acidic or basic hydrolysis to yield 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid:

Similar hydrolysis steps are reported in nitro-group reductions of pyrazole intermediates .

Optimized Hydrolysis Parameters

| Acid/Base | Concentration | Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Aqueous | 8 h | 79% | |

| NaOH (2M) | Ethanol/H₂O | 6 h | 68% |

Decarboxylation Reactions

The carboxylic acid group can undergo thermal decarboxylation under acidic conditions to form 5-acetamido-1-methyl-1H-pyrazole:

This aligns with decarboxylation methods for nitro-pyrazole derivatives .

Decarboxylation Efficiency

| Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ | 100°C | 16 h | 80% | |

| CuO | 150°C | 4 h | 65% |

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing lipophilicity for pharmaceutical applications:

Esterification protocols are validated in pyrazole-4-carboxylate syntheses .

Esterification Conditions

| Alcohol | Catalyst | Yield | Purity | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 75% | 99% | |

| Ethanol | SOCl₂ | 82% | 98% |

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation with orthoesters or diamines. For example, reaction with 2,3-diaminopyridine forms fused imidazo-pyridine derivatives :

Key Cyclization Data

| Reagent | Solvent | Product Yield | Source |

|---|---|---|---|

| 2,3-Diaminopyridine | Benzene | 69% | |

| Triethyl orthoformate | Ac₂O | 72% |

Functionalization via Electrophilic Substitution

The pyrazole ring’s electron-rich C4 position undergoes nitration or halogenation. Nitration with HNO₃/H₂SO₄ introduces nitro groups :

Nitration Parameters

| Nitrating Agent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| HNO₃ (65%) | 100°C | 16 h | 79.6% |

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have identified derivatives of 5-acetamido-1-methyl-1H-pyrazole-3-carboxylic acid as promising candidates for treating inflammatory diseases. A notable compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, showed strong binding affinity to the P2Y14 receptor, with an IC50 value of 1.93 nM. This compound demonstrated significant anti-inflammatory effects in vitro and in vivo, effectively reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in murine models of acute peritonitis .

Antifungal Properties

The compound is also noted for its antifungal activity. Research has shown that various pyrazole derivatives exhibit higher antifungal efficacy against phytopathogenic fungi compared to traditional fungicides like boscalid. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance biological activity, making these compounds suitable for agricultural applications .

Drug Development

The scaffold of this compound has been utilized in the design of novel drugs targeting G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and disease states. This approach has led to the identification of allosteric modulators with potential therapeutic effects on central nervous system disorders .

Fungicides

The primary application of this compound lies in its use as a precursor for developing fungicides. The synthesis of related compounds has shown that they can inhibit the mitochondrial respiratory chain enzyme complex II, which is a common target for antifungal agents. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of improving their efficacy and reducing environmental impact through novel chemical pathways .

Case Study: Antifungal Activity Assessment

A study evaluated several derivatives of the compound against common phytopathogenic fungi, employing quantitative structure-activity relationship (QSAR) models to predict antifungal efficacy based on structural modifications. The results indicated that specific substitutions on the pyrazole ring significantly improved antifungal activity, establishing a clear link between molecular structure and biological function .

Summary Table of Applications

| Application Area | Specific Use | Notable Compounds/Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-... |

| Drug development targeting GPCRs | Allosteric modulators for CNS disorders | |

| Agricultural Chemistry | Fungicides | Higher efficacy than traditional fungicides |

| Targeting mitochondrial respiratory chains | Annual production exceeding 30,000 metric tons |

Mechanism of Action

The mechanism of action of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine.

Pathways: The inhibition of DAO can prevent the formation of reactive oxygen species, thereby reducing oxidative stress and associated cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related pyrazole derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Detailed Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Carboxylic Acid vs. Esters exhibit higher lipophilicity, making them more suitable for crossing biological membranes .

- Hydroxy vs. Acetamido Groups : Replacing the acetamido group with a hydroxy substituent (58364-97-9) reduces steric bulk and increases acidity (pKa ~3–4 for –COOH vs. ~9–10 for –OH). This modification may alter binding affinity in enzymatic systems .

Biological Activity

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an acetamido group, a methyl group, and a carboxylic acid moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is , and it has a molecular weight of 172.16 g/mol. The compound can be synthesized through various chemical pathways, often involving the modification of pyrazole derivatives.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. Its structural features may allow it to act as an enzyme inhibitor or modulator, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against human cancer cell lines such as MCF7 and A549, with IC50 values indicating effective growth inhibition.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| NL2 (similar derivative) | HepG2 | 0.95 | DNA binding affinity |

| NL3 (similar derivative) | MCF7 | 3.79 | Kinase inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. They are believed to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The acetamido group may enhance the compound's ability to bind to COX enzymes, thereby reducing inflammation.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Anticancer Effects : A study evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines, including A549 and HepG2. The results indicated that modifications at the 3-carboxylic acid position significantly enhanced cytotoxicity.

- Inflammation Model : In an animal model of inflammation, administration of pyrazole derivatives resulted in reduced edema and inflammatory markers, suggesting potential therapeutic applications for conditions like arthritis.

Q & A

Q. How can reaction conditions be optimized for synthesizing pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Synthesis optimization involves selecting catalysts, solvents, and temperature regimes. For example:

- Catalyst selection : Sodium azide (NaN₃) in DMF facilitates nucleophilic substitution in azidomethylpyrazole precursors at 50°C for 3 hours .

- Solvent effects : THF is preferred for cyclocondensation reactions with cyanocetamide and tert-butyl peroxide under reflux conditions (5 hours), yielding fused heterocyclic systems .

- Workup protocols : Post-reaction cooling, ice-water quenching, and recrystallization (e.g., from ethanol or toluene) improve purity .

Q. Table 1: Comparative Synthesis Conditions

Q. What analytical techniques are critical for characterizing pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.37–3.84 ppm), pyrazole protons (δ 8.55 ppm), and carboxylic acid protons (δ 13.38 ppm) .

- IR spectroscopy : Identify carbonyl (C=O) stretches (1704–2242 cm⁻¹) and N–H bonds (3274–3165 cm⁻¹) .

- Mass spectrometry : Use HRMS-EI to confirm molecular ions (e.g., m/z 134.0337 for C₄H₂N₆) and fragmentation patterns .

- Elemental analysis : Validate purity (>95% by GC/HPLC) and stoichiometry .

Advanced Research Questions

Q. How can pharmacological activities (e.g., anti-inflammatory) be systematically evaluated for pyrazole derivatives?

Methodological Answer:

- In vitro assays : Test cyclooxygenase (COX) inhibition using enzyme-linked immunosorbent assays (ELISA) .

- In vivo models : Administer derivatives (10–100 mg/kg) in rodent carrageenan-induced paw edema models; measure edema reduction over 6 hours .

- Dose-response analysis : Calculate IC₅₀ values for NO release (e.g., 11a–c derivatives show <20% NO release at 50 μM) .

- Ulcerogenicity screening : Compare gastric lesions in treated vs. control animals using histopathology .

Q. How can structural modifications enhance the bioactivity of pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃) at position 5 to improve COX-2 selectivity .

- Hybridization strategies : Fuse pyrazole cores with triazole or diazepine moieties to modulate pharmacokinetics (e.g., compound 4α-g in ).

- SAR studies : Correlate methylsulfanyl groups at position 3 with enhanced analgesic activity (e.g., 3-methylsulfanyl derivatives show 40% pain reduction vs. 25% for unsubstituted analogs) .

Q. How should researchers address contradictions in spectral data or purity claims?

Methodological Answer:

- Reproducibility checks : Repeat syntheses using identical conditions (e.g., NaN₃/DMF at 50°C) to verify product consistency .

- Cross-validation : Compare NMR data across studies (e.g., δ 13.66 ppm for pyrazole NH in DMSO-d₆ vs. δ 13.38 ppm in D₂O ).

- Purity disputes : Re-analyze samples via independent methods (e.g., GC vs. HPLC) and adhere to ≥98% purity thresholds .

Q. Table 2: Key Pharmacological Findings

Q. What mechanistic insights can be derived from cyclocondensation reactions of pyrazole precursors?

Methodological Answer:

- Reaction monitoring : Use LC-MS to track intermediates (e.g., 5-azido-1H-pyrazole-4-carbonitrile formation over 72 hours) .

- Kinetic studies : Vary temperature (0–50°C) to isolate rate-determining steps (e.g., azide incorporation vs. ring closure) .

- DFT calculations : Model transition states for triazole-pyrazole hybrid formation to predict regioselectivity .

Q. How can stability issues in pyrazole-3-carboxylic acid derivatives be mitigated during storage?

Methodological Answer:

- Storage conditions : Use desiccants at -20°C to prevent hydrolysis of ester groups (e.g., ethyl ester derivatives ).

- Light sensitivity : Store azide-containing derivatives in amber vials to avoid photodegradation .

- pH control : Maintain acidic conditions (pH 3–5) to stabilize carboxylic acid forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.